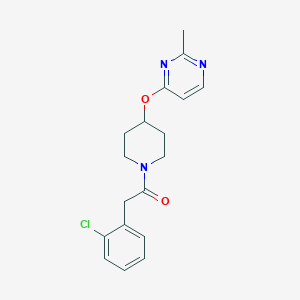

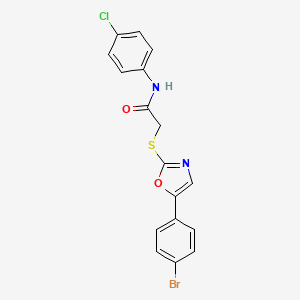

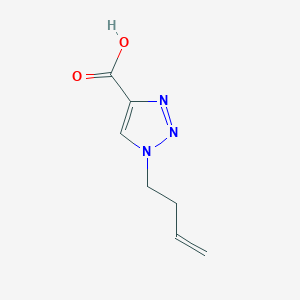

![molecular formula C14H9F3N4O2 B2506243 N-(吡唑并[1,5-a]嘧啶-6-基)-2-(三氟甲氧基)苯甲酰胺 CAS No. 2034504-48-6](/img/structure/B2506243.png)

N-(吡唑并[1,5-a]嘧啶-6-基)-2-(三氟甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives involves several steps, including condensation reactions, cycloadditions, and rearrangements. For instance, benzamide-based 5-aminopyrazoles, which are precursors to pyrazolo[1,5-a]pyrimidine derivatives, were prepared through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine . Another example is the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement without the need for a catalyst . These methods highlight the diverse synthetic strategies employed to create pyrazolopyrimidine derivatives, which may be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques confirm the successful synthesis of the target compounds and provide detailed information about their molecular frameworks. The structural characterization is crucial for understanding the relationship between the molecular structure and the observed biological activities.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives is explored through various chemical reactions. For example, the reaction of benzimidazole derivatives with hydrazines yields triazinobenzimidazole derivatives, while treatment with bases yields pyrimidinobenzimidazole derivatives . The synthesis of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents involves condensation reactions and 1,3-dipolar cycloaddition reactions . These reactions demonstrate the versatility of pyrazolopyrimidine derivatives in chemical transformations, which is essential for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. Although the specific properties of "N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide" are not detailed in the provided papers, related compounds exhibit significant antiviral activities against the H5N1 influenza virus and show potential as anticancer agents . The presence of functional groups such as the trifluoromethoxy moiety can affect the compound's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.

科学研究应用

合成与抗病毒应用

开发了一种基于苯甲酰胺的 5-氨基吡唑及其相应的吡唑并[1,5-a]嘧啶衍生物的新型合成路线,展示了对禽流感(H5N1)的显着抗病毒活性。该合成途径为开发抗病毒剂提供了一种有前途的方法,展示了吡唑并[1,5-a]嘧啶-6-基衍生物在对抗病毒感染方面的潜力 (Hebishy 等人,2020)。

COX-2 抑制剂在抗炎应用中的应用

吡唑并[3,4-d]嘧啶衍生物已被确定为 COX-2 选择性抑制剂,突出了它们在抗炎应用中的潜力。这些化合物的合成和分子建模研究揭示了它们对 COX-2 的优异抑制活性,表明了开发新型抗炎药的有希望的途径 (Raffa 等人,2009)。

抗癌和抗 5-脂氧合酶剂

对新型吡唑并嘧啶衍生物的研究探索了它们作为抗癌和抗 5-脂氧合酶剂的双重潜力。这项研究强调了吡唑并[1,5-a]嘧啶-6-基衍生物在靶向多个途径方面的多功能性,为开发多功能治疗剂奠定了基础 (Rahmouni 等人,2016)。

杀虫剂应用

包含吡唑并[1,5-a]嘧啶的新型生物活性磺酰胺噻唑衍生物的合成和生化影响证明了对棉铃虫斜纹夜蛾具有有效的杀虫活性。这项研究为基于吡唑并[1,5-a]嘧啶-6-基衍生物的杀虫剂化合物的开发开辟了新的途径,为农业害虫管理提供了潜在的解决方案 (Soliman 等人,2020)。

未来方向

属性

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O2/c15-14(16,17)23-11-4-2-1-3-10(11)13(22)20-9-7-18-12-5-6-19-21(12)8-9/h1-8H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBRWFJARYFBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

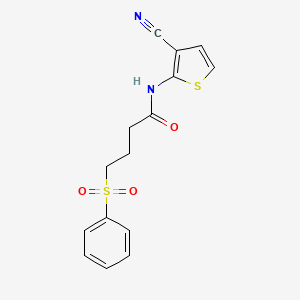

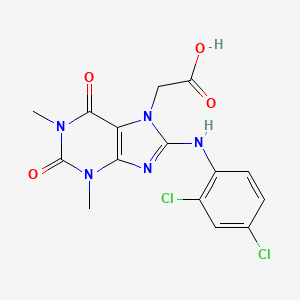

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

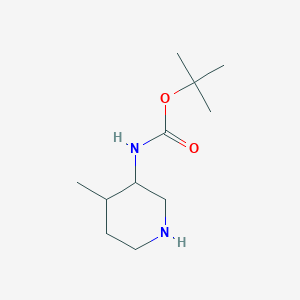

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)